

An In-depth Technical Guide to 3-Azidopropylamine

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Compound of Interest

Compound Name: 3-Azidopropylamine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the physicochemical properties and applications of **3-Azidopropylamine**, a versatile bifunctional linker molecule crucial in bioorthogonal chemistry, drug development, and materials science. Its structure, featuring a terminal azide and a primary amine, allows for sequential or orthogonal conjugation to various molecules.

Physicochemical Properties

3-Azidopropylamine is a colorless to slightly yellow liquid at room temperature.^[1] It is soluble in a range of solvents including water, DMSO, DMF, DCM, THF, and chloroform.^{[2][3]}

Molecular Weight and Composition

The molecular formula for **3-Azidopropylamine** is $C_3H_8N_4$.^{[1][2][4]} Its molecular weight is approximately 100.12 g/mol.^{[1][2][3][4][5][6]} The precise molecular weight is derived from the atomic weights of its constituent elements, as detailed in the table below.

Element	Symbol	Count	Atomic Weight (g/mol)	Total Weight (g/mol)
Carbon	C	3	12.011	36.033
Hydrogen	H	8	1.008	8.064
Nitrogen	N	4	14.007	56.028
Total	100.125			

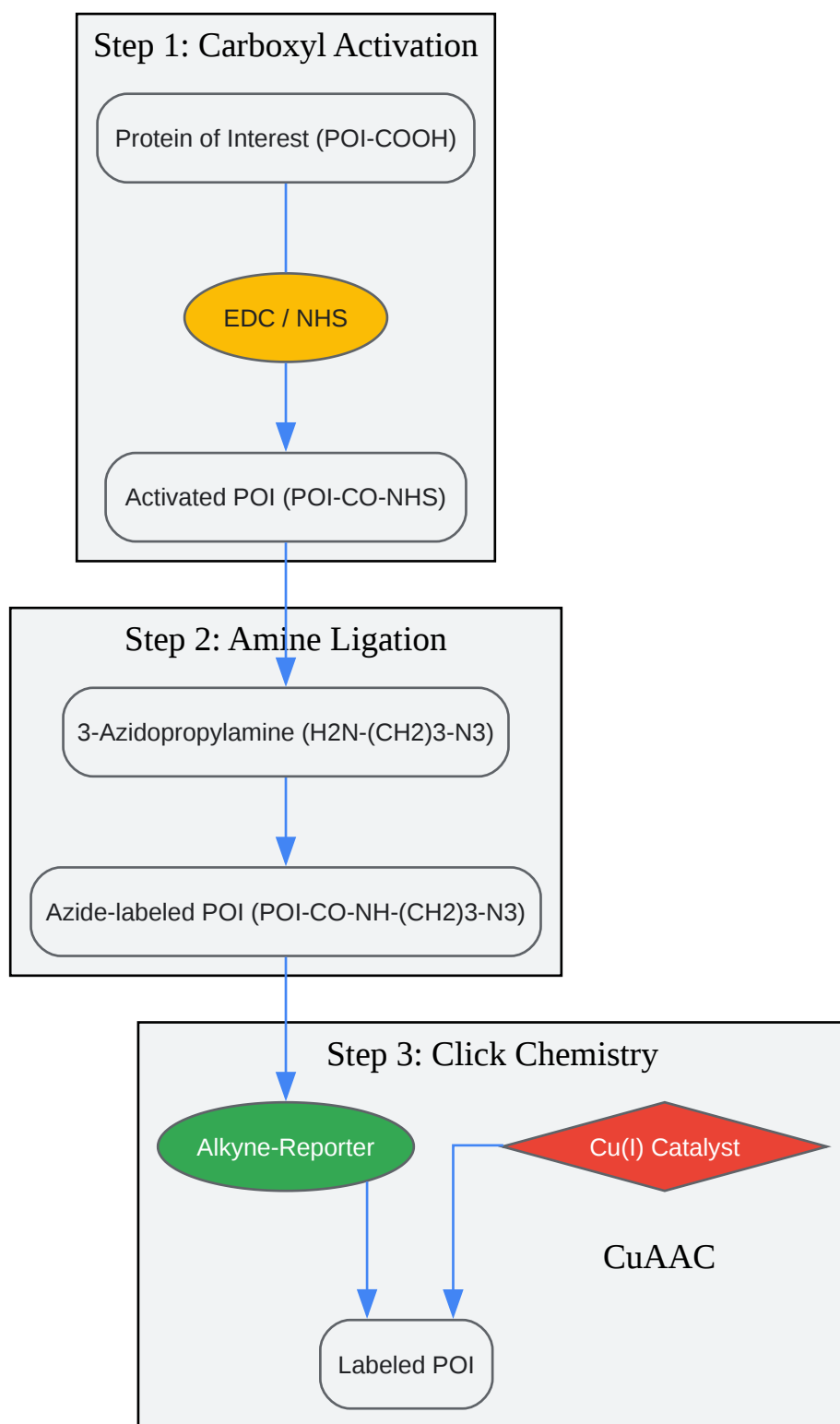
Note: Atomic weights are based on IUPAC standard values. The commonly cited molecular weight is 100.12 g/mol .[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)

Experimental Protocols and Applications

3-Azidopropylamine is a key reagent in bioconjugation, particularly in "click chemistry" reactions.[\[1\]](#) The azide group can specifically react with terminal alkynes in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The primary amine allows for straightforward coupling to carboxylic acids, activated esters (e.g., NHS esters), or other carbonyl-containing molecules to form stable amide bonds.[\[3\]](#)

General Experimental Workflow: Amide Coupling and Click Chemistry

Below is a generalized workflow for labeling a protein of interest (POI) containing an accessible carboxylic acid with a reporter molecule functionalized with an alkyne.



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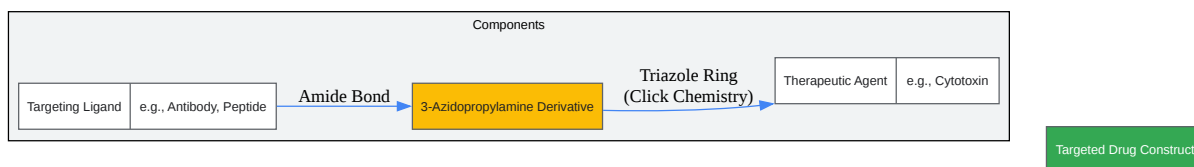
Fig 1. Workflow for protein labeling using **3-Azidopropylamine**.

Methodology:

- **Activation:** The protein of interest (POI) with an exposed carboxyl group (e.g., on aspartic or glutamic acid residues) is activated using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of NHS (N-hydroxysuccinimide) to form a more stable NHS ester. This reaction is typically carried out in a buffered solution (e.g., MES buffer) at a pH of 4.5-6.0.
- **Ligation:** **3-Azidopropylamine** is added to the activated POI. The primary amine of the linker reacts with the NHS ester, displacing the NHS group to form a stable amide bond. This step introduces a terminal azide onto the protein. The reaction is usually performed at room temperature.
- **Purification:** The resulting azide-labeled protein is purified from excess reagents and byproducts, often through dialysis or size-exclusion chromatography.
- **Click Reaction:** The purified azide-labeled protein is then reacted with a reporter molecule (e.g., a fluorescent dye, biotin) that has been functionalized with a terminal alkyne. This CuAAC reaction is catalyzed by a source of Copper(I), often generated in situ from CuSO₄ with a reducing agent like sodium ascorbate.

Application in Drug Development: Targeting and Delivery

The bioorthogonal nature of the azide group makes **3-Azidopropylamine** a valuable tool in drug development. It can be used to link targeting ligands to drug payloads or to create antibody-drug conjugates (ADCs). The diagram below illustrates the logical relationship in constructing a targeted drug delivery system.



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Fig 2. Logical diagram of a targeted drug delivery system.

In this conceptual model, the amine group of a **3-azidopropylamine**-containing linker is first conjugated to a targeting ligand (e.g., an antibody) via an amide bond. Subsequently, the azide group is used to "click" onto an alkyne-modified drug payload. This modular approach allows for the flexible combination of different targeting moieties and therapeutic agents to develop novel, highly specific drug delivery systems.

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